molecular formula C8H13N3O B13288768 2-(Propan-2-yloxy)pyridine-3,4-diamine

2-(Propan-2-yloxy)pyridine-3,4-diamine

Cat. No.: B13288768
M. Wt: 167.21 g/mol
InChI Key: WPHNKMIDTFBFJQ-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)pyridine-3,4-diamine is an organic compound with the molecular formula C8H13N3O It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propan-2-yloxy)pyridine-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-propan-2-yloxypyridine-3,4-diamine

InChI

InChI=1S/C8H13N3O/c1-5(2)12-8-7(10)6(9)3-4-11-8/h3-5H,10H2,1-2H3,(H2,9,11)

InChI Key

WPHNKMIDTFBFJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1N)N

Origin of Product

United States

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